Alcaloides protopinicos
Protopine alkaloids are a class of indole alkaloids, primarily found in the plant genus Acanthosicyos. These compounds exhibit diverse biological activities and are of significant interest due to their potential therapeutic applications. Protopine itself is one of the main representatives of this group, characterized by its structural uniqueness among indoles.
Structurally, protopine contains a 9-methoxy-10-hydroxy indole ring system with a fused pyrrole ring, which differentiates it from other indole alkaloids. This unique structure contributes to its distinct pharmacological properties. In terms of biological activity, protopine has shown promise in various areas including anti-inflammatory and analgesic effects, as well as potential applications in treating neurodegenerative diseases.
Moreover, research on protopine derivatives continues to explore their potential as lead compounds for new drug development. The study of these alkaloids not only enriches our understanding of natural product chemistry but also opens up new avenues for the discovery of novel therapeutics.

Estrutura | Nome químico | CAS | MF |
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3,4,13-Trimethoxy-6-methyl-5,7,8,15-tetrahydrobenzo[c][1,3]benzodioxolo[5,6-g]azecin-14(6H)-one | 56743-52-3 | C22H25NO6 |
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1-methoxy-protopine | 6014-62-6 | C21H21NO6 |
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Bis[1,3]benzodioxolo[4,5-c:5',6'-g]azecin-13(5H)-one,4,6,7,14-tetrahydro-5-methyl-, hydrochloride (1:1) | 6164-47-2 | C20H19NO5.HCl |
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protopine | 130-86-9 | C20H19NO5 |
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Hunnemanine | 490-52-8 | C20H21NO5 |
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Allocryptopine | 485-91-6 | C21H23NO5 |
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Allocryptopine | 24240-04-8 | C21H23NO5 |
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Corycavine | 521-85-7 | C21H21NO5 |
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Cryptopine (~90%) | 482-74-6 | C21H23NO5 |
Literatura Relacionada
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1. Book reviews
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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